molecular formula C17H16ClN3O7S B12148170 Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B12148170
M. Wt: 441.8 g/mol
InChI Key: IPZWPRZOQGQISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro and ethylsulfonyl group, linked to a benzene ring with two ester groups. The unique structure of this compound makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfonyl groups. The final step involves the coupling of the pyrimidine derivative with a benzene ring containing ester groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the ester groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[5-bromo-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the specific combination of functional groups and their arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H16ClN3O7S

Molecular Weight

441.8 g/mol

IUPAC Name

dimethyl 5-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H16ClN3O7S/c1-4-29(25,26)17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)27-2)5-10(7-11)16(24)28-3/h5-8H,4H2,1-3H3,(H,20,22)

InChI Key

IPZWPRZOQGQISI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.